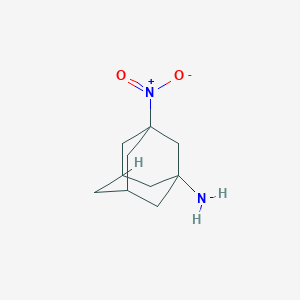

1-Amino-3-nitroadamantane

Description

Structure

3D Structure

Properties

IUPAC Name |

3-nitroadamantan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2O2/c11-9-2-7-1-8(3-9)5-10(4-7,6-9)12(13)14/h7-8H,1-6,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGRDMGWZTHMMAM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3(CC1CC(C2)(C3)[N+](=O)[O-])N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Significance of Adamantane Derivatives in Contemporary Chemical Research

Adamantane (B196018) derivatives have become a cornerstone of modern medicinal chemistry due to their unique structural and physicochemical properties. publish.csiro.au The rigid, diamond-like cage of adamantane provides a stable and predictable scaffold for the precise three-dimensional positioning of functional groups, which is crucial for effective interaction with biological targets. publish.csiro.au This structural feature, combined with the inherent lipophilicity of the adamantane core, often enhances the ability of drug molecules to cross biological membranes, including the blood-brain barrier. ontosight.aiacs.org

The introduction of an adamantane moiety into a drug candidate can significantly improve its pharmacokinetic and pharmacodynamic profile. nih.govresearchgate.net This has led to the successful development of several adamantane-based drugs for a variety of conditions, including viral infections, neurodegenerative diseases like Alzheimer's and Parkinson's, and type 2 diabetes. publish.csiro.auresearchgate.net The versatility of the adamantane scaffold allows for its incorporation into a wide range of molecular architectures, making it a valuable tool for lead optimization and the design of new therapeutic agents. publish.csiro.aunih.gov Researchers continue to explore the potential of adamantane derivatives in areas such as cancer treatment and antioxidant therapies. evitachem.comcymitquimica.com

Historical Context of Adamantane Functionalization Methodologies

The journey of adamantane (B196018) from a theoretical curiosity to a readily available chemical building block is a testament to the advancements in synthetic organic chemistry. Although the existence of adamantane was proposed in 1924 by H. Decker, its first successful synthesis was not achieved until 1941 by Vladimir Prelog. wikipedia.org However, this initial multi-step synthesis was impractical due to its very low yield. wikipedia.org

A significant breakthrough occurred in 1957 when Paul von Ragué Schleyer developed a much more efficient method involving the Lewis acid-catalyzed rearrangement of dicyclopentadiene. wikipedia.org This discovery made adamantane and its derivatives readily accessible for broader research, sparking a surge of interest in their chemistry. wikipedia.orguiowa.edu

Early functionalization methods primarily focused on electrophilic and radical reactions to introduce substituents onto the adamantane core. researchgate.net Over the years, a diverse array of techniques has been developed for the site-selective functionalization of the adamantane cage, allowing for the introduction of various functional groups at specific positions. uiowa.eduuni-giessen.deresearchgate.net These methods include nitration, halogenation, and amination, which are crucial for the synthesis of compounds like 1-amino-3-nitroadamantane. evitachem.comsmolecule.com The ongoing development of more sophisticated and controlled functionalization strategies continues to expand the chemical space accessible to researchers working with this unique scaffold. uiowa.edu

Overview of 1 Amino 3 Nitroadamantane As a Subject of Academic Inquiry

Direct Functionalization Approaches to Adamantane Scaffolds

Direct functionalization aims to introduce the desired amino and nitro groups onto a pre-existing adamantane framework in a minimal number of steps.

Nitration of Adamantane Derivatives

The introduction of a nitro group onto the adamantane scaffold is a critical step. Direct nitration of adamantane itself can be challenging and often results in moderate yields. wikipedia.org

Common nitrating agents and conditions include:

Mixed Acid Nitration: A mixture of concentrated nitric acid and sulfuric acid is a conventional method for nitrating adamantane. evitachem.com The reaction is typically performed at controlled temperatures, for instance between 10°C and 30°C, to manage the exothermic nature of the reaction and prevent unwanted side reactions. evitachem.com Yields for this method can be in the range of 45-55%.

Nitronium Tetrafluoroborate (B81430): Using nitronium tetrafluoroborate (NO₂BF₄) in solvents like nitromethane (B149229) or nitroethane can also achieve the nitration of adamantane, with reported yields of 66–74%.

Ozone-Mediated Nitration: A rapid and selective method involves the reaction of adamantane with nitrogen dioxide in the presence of ozone at low temperatures (-78 °C), yielding the nitro derivative as the main product. rsc.org This method's selectivity is influenced by electron-withdrawing substituents on the adamantane core. rsc.org

| Method | Reagents | Typical Conditions | Reported Yield | Reference |

|---|---|---|---|---|

| Mixed Acid Nitration | Concentrated HNO₃, Concentrated H₂SO₄ | 10-30°C | 45-55% | evitachem.com |

| Nitronium Tetrafluoroborate | NO₂BF₄, Nitromethane/Nitroethane | - | 66-74% | |

| Ozone-Mediated Nitration | NO₂, O₃ | -78°C | Major Product | rsc.org |

It's important to note that direct nitration of the adamantane ring can be complicated by the formation of side products. Computational studies using Density Functional Theory (DFT) have shown that direct H-atom substitution by a nitro group on adamantane has a high activation energy, making it thermodynamically unfavorable. This suggests that nitration often proceeds through radical pathways or requires pre-functionalized intermediates.

Introduction of Amino Functions onto Adamantane Frameworks

The introduction of an amino group to the adamantane scaffold can be achieved through various methods. One common approach involves the reaction of a halogenated adamantane derivative with acetamide, followed by basic hydrolysis. google.com Another method involves the use of aminating agents on lithiated adamantane, which can be prepared by reacting a halo-adamantane with lithium metal under sonication. google.com

The Ritter reaction is another key method for introducing an amino group. This reaction involves treating an adamantane derivative with a nitrile in the presence of a strong acid. nih.govresearchgate.net

Integrated Nitration and Amination Strategies for Adamantane Synthesis

The synthesis of 1-amino-3-nitroadamantane often involves a sequential process of nitration followed by amination or vice versa. evitachem.com One strategy involves the nitration of adamantane followed by the reduction of the resulting nitroadamantane to an aminoadamantane, which is then further functionalized. smolecule.com

Multi-step Synthetic Pathways to 1-Amino-3-nitroadamantane

Multi-step syntheses provide greater control over the regiochemistry and stereochemistry of the final product.

Synthesis from Nitroadamantane Precursors via Reduction Techniques

A common route to 1-amino-3-nitroadamantane starts with a nitroadamantane precursor. The nitro group can be reduced to an amino group using various reducing agents. smolecule.com

Common reduction techniques include:

Catalytic Hydrogenation: Using hydrogen gas with a palladium catalyst is an effective method for reducing the nitro group. evitachem.com

Chemical Reductants: Reagents such as iron in the presence of hydrochloric acid can also be employed for the reduction. evitachem.com

Synthesis from Aminoadamantane Precursors

An alternative multi-step pathway begins with an aminoadamantane derivative. This precursor can then be nitrated to introduce the nitro group at the desired position. google.com For instance, 1-aminoadamantane can be nitrated using a nitration mixture in sulfuric acid. google.com

Another approach involves the oxidation of an amino group to a nitro group. For example, 1-aminoadamantane can be oxidized to 1-nitroadamantane (B116539) with high efficiency using reagents like peracetic acid and ozone. A mixture of potassium monopersulfate (Oxone®) and ozone in a water-acetonitrile/acetone solvent system can also be used for this selective oxidation. google.com

| Starting Material | Key Transformation | Reagents/Conditions | Reference |

|---|---|---|---|

| Nitroadamantane Precursor | Reduction of Nitro Group | H₂/Pd catalyst or Fe/HCl | evitachem.comsmolecule.com |

| Aminoadamantane Precursor | Nitration | Nitration mixture in H₂SO₄ | google.com |

| 1-Aminoadamantane | Oxidation of Amino Group | Peracetic acid and ozone or Oxone®/O₃ | google.com |

Derivatization of Previously Functionalized Adamantane Frameworks

A primary route to 1-amino-3-nitroadamantane involves the derivatization of an already functionalized adamantane scaffold. This approach leverages existing substituents on the adamantane cage to direct subsequent reactions and achieve the desired 1,3-disubstitution pattern.

A common starting point is the nitration of adamantane or its derivatives. evitachem.com For instance, adamantane can be nitrated using a mixture of concentrated nitric acid and sulfuric acid. evitachem.com This reaction introduces a nitro group onto one of the tertiary bridgehead carbons of the adamantane core. evitachem.com Following nitration, the resulting nitroadamantane can undergo further functionalization. The nitro group can then be reduced to an amino group, or an amino group can be introduced at another position. smolecule.com

Alternatively, a previously aminated adamantane can be the precursor. Amantadine (B194251) (1-aminoadamantane) or its salts can be subjected to a nitration reaction. google.com This is typically carried out in sulfuric acid with the dropwise addition of a nitrating mixture, such as nitric acid in sulfuric acid, at controlled temperatures, generally between 10 and 30°C. evitachem.comgoogle.com This process yields 1-amino-3-nitroadamantane by introducing a nitro group at a vacant bridgehead position.

The synthesis of related architectures, such as 1,3,5,7-tetranitroadamantane, further illustrates the derivatization of a functionalized framework. acs.org This highlights the stepwise functionalization approach to creating polysubstituted adamantanes. The synthesis of adamantyl(aryl)amines can also be achieved by the addition of aryl Grignard reagents to 1-nitroadamantane, followed by a reductive work-up to yield functionalized adamantyl amines. researchgate.netresearchgate.net

| Precursor | Reagents | Product |

| Adamantane | 1. Concentrated HNO₃, H₂SO₄2. Reduction | 1-Aminoadamantane |

| Amantadine (1-Aminoadamantane) | Concentrated HNO₃, H₂SO₄ | 1-Amino-3-nitroadamantane |

| 1-Nitroadamantane | Aryl-MgBr, then FeCl₂, NaBH₄ | 1-Aryl-adamantylamine |

Advanced Synthetic Techniques and Process Optimization

To enhance the efficiency, selectivity, and purity of 1-amino-3-nitroadamantane synthesis, researchers have explored advanced techniques and process optimization strategies. These efforts aim to overcome challenges associated with traditional batch synthesis, such as long reaction times and difficult purifications.

Application of Continuous-Flow Synthesis Methodologies

Continuous-flow synthesis has emerged as a powerful tool for the preparation of fine chemicals, including adamantane derivatives. This methodology offers several advantages over traditional batch processing, such as improved heat and mass transfer, enhanced safety for handling hazardous reagents, and the potential for higher yields and purity. beilstein-journals.org

Investigation into Regioselective Synthesis Strategies

The regioselectivity of the functionalization of the adamantane core is crucial for the synthesis of 1,3-disubstituted derivatives like 1-amino-3-nitroadamantane. The inherent stability of the adamantane cage and the electronic effects of existing substituents play a significant role in directing incoming functional groups. nih.gov

The introduction of functional groups preferentially occurs at the tertiary bridgehead positions due to the higher stability of the resulting carbocation or radical intermediates. nih.gov For the synthesis of 1-amino-3-nitroadamantane from amantadine, the existing amino group at the 1-position deactivates the adjacent carbons and directs the incoming nitro group to the 3-position.

Researchers have also investigated enzymatic and microbial methods for regioselective hydroxylation of adamantane derivatives, which could be a precursor step in a synthetic route. For example, Kitasatospora cells have been shown to catalyze the regioselective hydroxylation of 1,3-adamantanediol (B44800) to 1,3,5-adamantanetriol. nih.gov Such biocatalytic approaches offer high selectivity under mild conditions and could be explored for the synthesis of specifically functionalized adamantane intermediates.

Protocols for Yield Enhancement and Purity Augmentation

Optimizing reaction conditions is paramount for maximizing the yield and purity of 1-amino-3-nitroadamantane. In the nitration of amantadine, careful control of the temperature is essential to prevent over-nitration or degradation of the starting material. evitachem.com The slow, dropwise addition of the nitrating agent helps to maintain the desired temperature range and ensures a controlled reaction. google.com

Following the reaction, purification protocols are critical. The reaction mixture is typically quenched by adding it to water, which precipitates the product or allows for extraction. google.com Subsequent purification steps may involve recrystallization or chromatography to remove impurities and isolate the desired product in high purity. beilstein-journals.org

In the synthesis of related adamantylamines, the choice of catalyst and reaction conditions can significantly impact the yield. For instance, in the addition of aryl Grignard reagents to 1-nitroadamantane, optimizing the reaction conditions led to excellent yields of the desired 1-phenyl adamantane after reductive work-up. researchgate.net Similarly, for the reduction of nitro compounds, various reducing agents and catalyst systems are available, and the selection depends on the specific substrate and desired outcome. smolecule.com

Reactions Involving the Nitro Group

The nitro group at the C3 position of the adamantane cage is a key site for chemical transformations, primarily through reduction, which can proceed via distinct pathways and intermediates.

Selective Reduction Pathways to Amino Functions

The conversion of the nitro group in 1-amino-3-nitroadamantane to a primary amine is a crucial transformation, yielding the valuable compound 1,3-diaminoadamantane. This reduction can be achieved with high selectivity using several established methods. Catalytic hydrogenation is a common and effective approach, typically employing hydrogen gas in the presence of a metal catalyst. smolecule.comgoogleapis.com

Palladium on carbon (Pd/C) is a frequently used catalyst for this purpose. The reaction proceeds by the sequential reduction of the nitro group to an amine, and under controlled conditions, this transformation can occur without affecting other functional groups on the adamantane skeleton. For instance, studies on the related compound (3-nitro-1-adamantyl) nitrate (B79036) have shown that catalytic hydrogenation can selectively reduce the nitro group to an amine with a yield of approximately 75%, while leaving the nitrate ester group intact. Other reducing agents, such as lithium aluminum hydride (LiAlH₄), are also capable of converting the nitro group to an amino function. smolecule.com

Table 1: Selective Reduction of Adamantane Nitro Groups

| Starting Material | Reagent/Catalyst | Product | Yield | Reference |

|---|---|---|---|---|

| 1-Amino-3-nitroadamantane | H₂, Metal Catalyst (e.g., Pd/C) | 1,3-Diaminoadamantane | High | smolecule.comgoogleapis.com |

| 1-Amino-3-nitroadamantane | Lithium Aluminum Hydride (LiAlH₄) | 1,3-Diaminoadamantane | - | smolecule.com |

| (3-Nitro-1-adamantyl) nitrate | H₂, Pd/C | (3-Amino-1-adamantyl) nitrate | ~75% | |

| 1-Nitro-3-adamantanol | Catalytic Hydrogenation | 1-Amino-3-adamantanol | 95% | googleapis.com |

Oxidation Reactions and Nitroso Derivative Formation

While the direct oxidation of a nitro group is generally challenging, the formation of a nitroso derivative, 1-amino-3-nitrosoadamantane, is a key mechanistic step during the reduction of 1-amino-3-nitroadamantane. samdc.edu.innih.gov The reduction from a nitro to an amino group does not occur in a single step but proceeds through intermediates. The first step in this reductive pathway is the formation of the corresponding nitroso compound. samdc.edu.in

This nitroso intermediate is typically highly reactive and is further reduced to a hydroxylamine (B1172632) before ultimately forming the amine. samdc.edu.in Because the nitroso group is more easily reduced than the initial nitro group, it is rarely isolated as a final product in these reactions. samdc.edu.in The high reactivity of C-nitroso compounds also includes their propensity to be easily oxidized back to the corresponding nitro compound, which contributes to the difficulty in their isolation. nih.gov Therefore, while 1-amino-3-nitrosoadamantane is a crucial, transient species in the transformation of the nitro group, it is not typically formed via oxidation of the nitro group but rather as the initial product of its reduction. nih.govbritannica.com

Reactions Involving the Amino Group

The primary amino group at the C1 position provides a site for nucleophilic reactions and exhibits characteristic acid-base properties.

Nucleophilic Substitution Reactions at the Amino Center

The amino group in 1-amino-3-nitroadamantane can act as a nucleophile, allowing for the introduction of various substituents at the nitrogen atom. smolecule.com These reactions are fundamental for the further functionalization of the molecule.

A key example is the acylation of the amino group. This can be achieved using acylating agents such as acid halides (e.g., acetyl chloride) or acid anhydrides (e.g., acetic anhydride) to form the corresponding N-acyl derivative. googleapis.com These reactions are typically performed in the presence of a base to neutralize the acidic byproduct. googleapis.com

A specific documented reaction for 1-amino-3-nitroadamantane is its conversion to an isocyanate. The reaction with phosgene (B1210022) in toluene (B28343) results in the formation of 1-isocyanato-3-nitroadamantane with a high yield of 90% and a 99% conversion of the starting material. google.com This demonstrates the effective nucleophilicity of the amino group on the adamantane scaffold.

Table 2: Nucleophilic Reactions at the Amino Center of 1-Amino-3-nitroadamantane

| Reagent | Product | Conditions | Yield | Reference |

|---|---|---|---|---|

| Phosgene (COCl₂) | 1-Isocyanato-3-nitroadamantane | Toluene, Room Temperature | 90% | google.com |

| Acylating Agents (e.g., Acetyl Chloride) | N-Acetyl-1-amino-3-nitroadamantane | Presence of a base | - | googleapis.com |

Acid-Base Interactions and Protonation Equilibria

The amino group confers basic properties on the 1-amino-3-nitroadamantane molecule. smolecule.com The basicity and protonation behavior are critical to its interaction in aqueous systems and can be understood by examining the closely related compound, 1-aminoadamantane (amantadine).

The pKa of amantadine is reported to be 10.1, indicating it is a moderately strong base. drugfuture.com In aqueous solution, the amino group exists in equilibrium between its neutral form (-NH₂) and its protonated, cationic form (-NH₃⁺). The position of this equilibrium is highly dependent on the pH of the solution. At pH values significantly below its pKa, the protonated form predominates, while at pH values above the pKa, the neutral form is favored.

Studies on the host-guest chemistry of 1-aminoadamantane have demonstrated the dramatic effect of protonation on its properties. The binding affinity of neutral 1-aminoadamantane (favored at pH > 11) to a coordination cage was found to have an association constant (Kₐ) of 1.0 x 10⁴ M⁻¹. rsc.orgshu.ac.uk However, upon protonation at lower pH, the binding affinity drops by three orders of magnitude to only 13 M⁻¹. rsc.org This significant change is attributed to the increased solvation of the charged, protonated guest in water compared to its more hydrophobic, neutral form. rsc.org

For 1-amino-3-nitroadamantane, the presence of the electron-withdrawing nitro group at the C3 position is expected to decrease the electron density on the amino group, thereby reducing its basicity slightly compared to 1-aminoadamantane. Nonetheless, it will still exhibit significant basicity and undergo similar pH-dependent protonation equilibria.

Derivatization and Amidation Reactions of the Amino Moiety

The amino group in 1-amino-3-nitroadamantane serves as a key site for synthetic modification, allowing for the introduction of diverse functional groups through derivatization and amidation reactions. The reactivity of this amino moiety is influenced by the rigid adamantane cage and the electron-withdrawing nature of the nitro group at the C-3 position. The amino group's presence increases the molecule's polarity and enhances its potential for hydrogen bonding, which can influence reaction pathways.

Amidation reactions represent a primary route for derivatizing the amino group. N-adamantylated amides can be synthesized from adamantyl precursors, often in acidic media like sulfuric acid. researchgate.net For instance, the reaction of N-(1-adamantyl)-2-chloroacetamide with various nitrogen-containing nucleophiles demonstrates a pathway to new cage aminoamides. researchgate.net While specific studies on 1-amino-3-nitroadamantane are limited, general methods for amide synthesis are applicable. A common approach involves the reaction of the amino group with an activated carboxylic acid derivative, such as an acyl chloride or an acid anhydride, to form the corresponding amide.

Another method for amide synthesis involves the use of an α-bromo nitroalkane and an amine in the presence of N-iodosuccinimide (NIS) and a base like potassium carbonate. nih.gov This "umpolung" strategy allows for the formation of an amide bond under relatively mild conditions. nih.gov Such methodologies could potentially be adapted for the amidation of 1-amino-3-nitroadamantane, providing access to a wide range of functionalized derivatives.

The derivatization of the amino group can lead to compounds with altered biological and physical properties. For example, amino-nitro adamantane derivatives often serve as intermediates in the synthesis of pharmaceuticals. The transformation of the amino group into amides, ureas, or other functional groups is a critical step in modulating the molecule's characteristics for specific applications.

| Reaction Type | Reagents | Product Class | Significance |

| Amidation | Acyl Halides, Acid Anhydrides | N-(3-nitro-1-adamantyl) amides | Introduction of diverse side chains, modulation of properties. |

| Nucleophilic Substitution | N-(1-adamantyl)-2-chloroacetamide + Nucleophiles | Cage Aminoamides | Synthesis of complex, polyfunctional adamantane structures. researchgate.net |

| Umpolung Amidation | α-bromo nitroalkane, NIS, K₂CO₃ | Amides | Mild condition amide bond formation. nih.gov |

Adamantane Cage Reactivity and Functionalization

The adamantane cage is known for its rigidity, thermal stability, and chemical inertness. d-nb.info However, the tertiary bridgehead C-H bonds are susceptible to functionalization through various chemical pathways, including electrophilic, radical, and direct C-H activation methods. The presence of substituents, such as the amino and nitro groups in 1-amino-3-nitroadamantane, directs the regioselectivity of these reactions.

Electrophilic Substitution Reactions on Adamantane Derivatives

Electrophilic substitution is a fundamental process for functionalizing the adamantane core. These reactions typically proceed through the formation of a stable tertiary adamantyl cation intermediate. researchgate.net The nitration of adamantane itself with nitronium tetrafluoroborate in a solvent like nitromethane yields 1-nitroadamantane. researchgate.netresearchgate.net This reaction involves the electrophilic attack of the nitronium ion (NO₂⁺) on a C-H bond. researchgate.net

In the case of substituted adamantanes like 1-amino-3-nitroadamantane, the existing functional groups heavily influence further electrophilic substitution. The amino group can act as a directing group, potentially altering reaction pathways compared to the unsubstituted adamantane. Conversely, the strong electron-withdrawing nitro group deactivates the adamantane cage towards further electrophilic attack, making subsequent substitutions more challenging. d-nb.info

The reaction of adamantane with strong electrophiles, such as bromine or fuming nitric acid, predominantly leads to substitution at the medial bridgehead positions. researchgate.net For 1-amino-3-nitroadamantane, the remaining tertiary bridgehead positions (C-5 and C-7) are the most likely sites for further electrophilic attack, although the deactivating effect of the nitro group must be overcome.

| Reaction | Reagent | Product(s) | Key Finding |

| Nitration | Nitronium tetrafluoroborate (NO₂BF₄) | 1-Nitroadamantane | Proceeds via a 1-adamantyl cation intermediate. researchgate.netresearchgate.net |

| Bromination | Bromine (Br₂) | Medial bromodiamantane | Strong electrophiles favor medial bridgehead substitution. researchgate.netuiowa.edu |

Direct Carbon-Hydrogen Bond Functionalization (e.g., Cyanation, Halogenation)

Direct C-H bond functionalization offers an efficient route to introduce functionality onto the adamantane scaffold, often under milder conditions than traditional methods. d-nb.infothieme-connect.de This approach avoids the need for pre-functionalized starting materials.

Cyanation: A notable example is the direct cyanation of adamantane derivatives. One method utilizes phthalimido-N-oxyl (PINO) as a hydrogen abstracting reagent and p-toluenesulfonyl cyanide as the cyano source. d-nb.info This radical-based method allows for the cyanation of adamantane to produce 1-cyano adamantane in good yield. thieme-connect.de A key advantage is that the strong electron-withdrawing nature of the introduced cyano group deactivates the cage, preventing subsequent dicyanation and allowing for the use of only one equivalent of the substrate. d-nb.info This technique has been successfully applied to various substituted adamantanes, including those with ester, bromo, and phenyl groups. d-nb.info

Halogenation: Halogenation is a common first step in the functionalization of adamantanes. d-nb.info For instance, diamantane can be treated with molecular bromine (Br₂) to yield medial bromodiamantane with high selectivity. uiowa.edu These halogenated adamantanes are versatile intermediates that can be converted to other functional groups through nucleophilic substitution. nih.gov

| Functionalization | Reagents/Catalyst | Substrate Example | Product | Yield |

| Cyanation | NHPI, CAN, TsCN, Li₂CO₃ | Adamantane | 1-Cyano adamantane | 69% thieme-connect.de |

| Cyanation | NHPI, CAN, TsCN, Li₂CO₃ | Methyl adamantane | 1-Cyano-3-methyl adamantane | 71% d-nb.info |

| Cyanation | NHPI, CAN, TsCN, Li₂CO₃ | 1-Bromo adamantane | 1-Bromo-3-cyano adamantane | 25% d-nb.info |

Radical Reaction Pathways in Adamantane Functionalization

Radical reactions are highly effective for functionalizing the strong C-H bonds characteristic of the adamantane cage. nih.gov These reactions typically involve the generation of a tertiary adamantyl radical, which is relatively stable and can be trapped by various reagents. uiowa.edu

Hydrogen Atom Transfer (HAT) is a common strategy to initiate these radical processes. uiowa.edu For example, the phthalimido-N-oxyl (PINO) radical, generated from N-hydroxyphthalimide (NHPI), can abstract a hydrogen atom from a tertiary position on the adamantane cage. d-nb.info The resulting adamantyl radical can then react with other species in the reaction mixture. In the presence of cerium(IV) ammonium (B1175870) nitrate (CAN) and nitric acid, the adamantyl radical can be trapped by •NO₂ to form nitro adamantane. d-nb.info

These radical pathways have been exploited for a variety of transformations, including:

Alkylation: The adamantyl radical can add to electron-deficient alkenes. nih.gov

Acylation and Carboxylation: The adamantyl radical can be intercepted by carbon monoxide (CO) to form an acyl radical, which can lead to carboxylic acids. nih.gov

Oxygenation: In the presence of oxygen, the adamantyl radical can form oxygenated products like 1-adamantanol. nih.gov

Mechanistic studies, such as the use of radical scavengers like iodine (I₂), which inhibit product formation, provide strong evidence for these radical pathways. d-nb.info

Structural Characterization and Advanced Spectroscopic Investigations

Comprehensive Spectroscopic Analysis

Spectroscopic analysis provides fundamental insights into the molecular framework, functional groups, and connectivity of 1-Amino-3-nitroadamantane.

While specific, publicly available NMR spectra for 1-Amino-3-nitroadamantane are not widespread, the expected chemical shifts and multiplicities can be inferred from the analysis of analogous adamantane (B196018) derivatives. researchgate.netsciencemadness.org NMR spectroscopy, including ¹H, ¹³C, and two-dimensional techniques like COSY and HSQC, is essential for confirming the substitution pattern on the rigid adamantane cage.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to be complex due to the rigid, three-dimensional structure of the adamantane core. The protons on the adamantane cage would appear as a series of overlapping multiplets in the approximate range of δ 1.60-2.70 ppm. researchgate.net The protons adjacent to the electron-withdrawing nitro group would be shifted further downfield compared to those nearer the electron-donating amino group. The two protons of the primary amine (NH₂) would likely appear as a broad singlet, the chemical shift of which can be influenced by solvent and concentration.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum is anticipated to show ten distinct signals corresponding to each carbon atom in the asymmetric molecule. The carbon atoms bonded directly to the substituents would be the most informative. The carbon atom attached to the nitro group (C-3) would be significantly deshielded, appearing far downfield. Conversely, the carbon atom bonded to the amino group (C-1) would also be downfield but to a lesser extent. The remaining eight carbon atoms of the adamantane cage would resonate at characteristic high-field positions. researchgate.net

| Expected ¹H NMR Chemical Shifts | Expected ¹³C NMR Chemical Shifts |

| Adamantane Cage Protons (m) | C-NO₂ (Bridgehead) |

| NH₂ (br s) | C-NH₂ (Bridgehead) |

| CH (Bridgehead) | |

| CH₂ (Methylene Bridge) |

Note: This table represents expected values based on general principles and data from analogous compounds. Specific experimental values may vary.

Vibrational spectroscopy is a powerful tool for identifying the specific functional groups present in 1-Amino-3-nitroadamantane.

Infrared (IR) Spectroscopy: The IR spectrum provides clear evidence for the key functional groups. The presence of the nitro group (NO₂) is confirmed by strong, characteristic absorption bands corresponding to its asymmetric and symmetric stretching vibrations, typically found in the regions of 1530-1590 cm⁻¹ and 1330-1380 cm⁻¹, respectively. researchgate.net The primary amine (NH₂) group gives rise to two moderate bands for N-H stretching in the 3300-3500 cm⁻¹ region. C-H stretching vibrations of the adamantane cage appear just below 3000 cm⁻¹. The C-N stretching vibration is expected in the 1150–850 cm⁻¹ range. core.ac.uk

Raman Spectroscopy: Raman spectroscopy complements IR by providing information on non-polar bonds. The symmetric stretch of the nitro group, which is strong in the IR spectrum, often appears as a weaker band in the Raman spectrum. researchgate.net Conversely, the hydrocarbon backbone of the adamantane cage typically produces strong signals in the Raman spectrum, particularly the C-H stretching and bending modes. americanpharmaceuticalreview.com The ring breathing modes of the adamantane structure are also characteristically strong in Raman spectra. researchgate.net

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Typical Intensity (IR) | Typical Intensity (Raman) |

| N-H (Amine) | Asymmetric & Symmetric Stretch | 3300 - 3500 | Medium | Weak |

| C-H (Adamantane) | Stretch | 2850 - 2950 | Strong | Strong |

| N=O (Nitro) | Asymmetric Stretch | 1530 - 1590 | Strong | Medium |

| N=O (Nitro) | Symmetric Stretch | 1330 - 1380 | Strong | Weak |

| C-N (Amine) | Stretch | 1150 - 850 | Medium | Medium |

Note: This table is based on characteristic vibrational frequencies for the specified functional groups. researchgate.netcore.ac.uk

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of the molecule, which helps in confirming its structure. The molecular formula C₁₀H₁₆N₂O₂ gives a molecular weight of 196.25 g/mol . simsonpharma.com

In electron impact (EI) mass spectrometry, the molecular ion peak [M]⁺ at m/z 196 would be expected. A tandem mass spectrometry (MS/MS) study on nitroadamantanes revealed a characteristic fragmentation pathway that begins with the sequential loss of the NO₂ groups, followed by the fragmentation of the hydrocarbon cage. researchgate.net Therefore, a primary fragmentation step for 1-Amino-3-nitroadamantane would be the loss of the nitro group (•NO₂, 46 Da) to yield a prominent fragment ion at m/z 150. This [M-NO₂]⁺ ion corresponds to the 3-aminoadamantyl cation. Further fragmentation could involve the loss of the amino group (•NH₂, 16 Da) or breakdown of the adamantane structure itself, leading to characteristic ions seen in the mass spectra of other adamantanes, such as at m/z 135, 93, and 79. researchgate.netnih.gov

Predicted Fragmentation Pathway: C₁₀H₁₆N₂O₂⁺˙ (m/z 196) → [C₁₀H₁₆N]⁺ (m/z 150) + •NO₂ [C₁₀H₁₆N]⁺ (m/z 150) → Further fragmentation of the adamantyl core.

Elemental analysis provides the percentage composition of elements (carbon, hydrogen, nitrogen, oxygen) in the compound, which is compared against the theoretical values calculated from its molecular formula. For 1-Amino-3-nitroadamantane, with the formula C₁₀H₁₆N₂O₂, the theoretical composition is used to verify the purity of a synthesized sample.

| Element | Symbol | Atomic Mass | Count | Total Mass | Percentage (%) |

| Carbon | C | 12.011 | 10 | 120.11 | 61.20% |

| Hydrogen | H | 1.008 | 16 | 16.128 | 8.22% |

| Nitrogen | N | 14.007 | 2 | 28.014 | 14.28% |

| Oxygen | O | 15.999 | 2 | 31.998 | 16.31% |

| Total | 196.25 | 100.00% |

Note: Calculated from the molecular formula C₁₀H₁₆N₂O₂ and standard atomic weights. simsonpharma.com

X-ray Crystallography and Solid-State Structural Elucidation

X-ray crystallography is the most definitive method for determining the three-dimensional arrangement of atoms within a solid-state crystal lattice. anton-paar.com

While X-ray crystallography is a key validation method for substituted adamantane derivatives, publicly accessible single-crystal X-ray diffraction data for 1-Amino-3-nitroadamantane was not found.

A successful single-crystal X-ray diffraction study would provide unambiguous proof of the compound's structure. It would yield precise measurements of all bond lengths, bond angles, and torsion angles within the molecule. Furthermore, it would reveal the packing arrangement of the molecules in the crystal lattice, including any intermolecular interactions such as hydrogen bonding between the amino group of one molecule and the nitro group of another. This information is crucial for understanding the solid-state properties of the compound.

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 1-Amino-3-nitroadamantane, which are dictated by the arrangement of its electrons.

The electronic structure of adamantane (B196018) derivatives is frequently investigated using a variety of quantum chemical methods. For the parent compound, 1-aminoadamantane, calculations have been performed using Density Functional Theory (DFT) with the B3LYP functional and the 6-31+G* basis set to obtain molecular and spectral data. researchgate.net For nitro-containing adamantanes, other high-level methods such as the G3MP2 and G4 composite methods have been employed to determine thermochemical properties with high accuracy, often showing excellent agreement with experimental values. researchgate.net

The adamantane cage is known for its high rigidity. smolecule.com However, the orientation of the amino and nitro substituents can lead to different conformers. Conformational analysis maps the potential energy of the molecule as a function of its geometry, identifying the most stable arrangements (energy minima) and the energy barriers between them.

For related molecules like 1-aminoadamantane, experimental studies using adiabatic calorimetry have identified solid-to-solid phase transitions at specific temperatures, which correspond to changes in the crystal packing and molecular arrangement. researchgate.net Such physical transformations are governed by the molecule's potential energy landscape. Computational energy analysis has also been applied to other energetic cage compounds like octanitrocubane and hexanitrohexa-aza-adamantane to assess their stability. dtic.mil For 1-Amino-3-nitroadamantane, computational analysis would focus on the rotation of the amino (-NH2) and nitro (-NO2) groups relative to the adamantane cage to identify the global minimum energy conformation and predict its vibrational spectra, which can be compared with experimental IR and Raman data. researchgate.net

Molecular Orbital (MO) theory provides a delocalized picture of electron distribution and is essential for predicting chemical reactivity. youtube.com The theory describes how atomic orbitals combine to form molecular orbitals, which are spread over the entire molecule. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest.

In 1-Amino-3-nitroadamantane, the electron-donating amino group raises the energy of the HOMO, making it more susceptible to electrophilic attack. Conversely, the electron-withdrawing nitro group lowers the energy of the LUMO, making the molecule more susceptible to nucleophilic attack, particularly at the carbon atom attached to the nitro group or through reduction of the nitro group itself. nih.gov Computational studies on polynitroadamantanes have used MO theory to understand pyrolysis mechanisms and detonation properties. acs.org The energy gap between the HOMO and LUMO is a critical parameter that correlates with the chemical reactivity and kinetic stability of the molecule.

Computational Modeling of Reaction Mechanisms

Computational modeling allows for the detailed exploration of how chemical transformations involving 1-Amino-3-nitroadamantane occur, from reactants to products.

To understand a chemical reaction, it is crucial to identify the transition state—the highest energy point along the reaction coordinate. Transition state analysis is a computational technique used to locate these short-lived, high-energy structures. By mapping the entire reaction pathway, chemists can gain a detailed understanding of the reaction mechanism. nih.gov

For example, in the formation of 1-nitroadamantane (B116539), a small kinetic hydrogen isotope effect suggested a nonlinear and highly unsymmetrical transition state in the rate-determining step. researchgate.net Computational studies on the reactions of other nitro compounds, such as the Bartoli-indole synthesis from nitroarenes, have proposed detailed mechanisms involving multiple intermediates and transition states, which were elucidated through DFT calculations. nih.gov Similar computational approaches could be applied to model the synthesis of 1-Amino-3-nitroadamantane, such as the nitration of 1-aminoadamantane or the amination of 1,3-nitroadamantane, to verify proposed mechanisms and identify key intermediates.

Computational chemistry is widely used to predict the kinetic and thermodynamic parameters that govern chemical reactions. Thermodynamic properties like the enthalpy of formation (ΔfH°) provide a measure of a molecule's stability. researchgate.net Kinetic parameters, such as activation energies (Ea), determine the rate of a reaction.

Extensive thermochemical data, both experimental and calculated, exist for adamantane and its derivatives. researchgate.netresearchgate.netresearchgate.net Quantum chemical methods have been used to calculate the gas-phase molar enthalpy of formation for these compounds, often yielding results in excellent agreement with experimental values derived from combustion calorimetry. researchgate.net For instance, MINDO/3 calculations have been used to determine the activation energies for the thermolysis of related nitro compounds. lukasiewicz.gov.pl The combination of experimental data and computational predictions provides a robust understanding of the energetics of these molecules.

The tables below summarize key experimental thermodynamic data for adamantane derivatives closely related to 1-Amino-3-nitroadamantane, which serve as benchmarks for computational predictions.

Mentioned Compounds

Influence of Solvation on Reaction Dynamics and Equilibria

The solvent environment plays a critical role in dictating the pathway, speed, and outcome of chemical reactions. For a polar molecule like 1-Amino-3-nitroadamantane, the choice of solvent can significantly influence its reaction dynamics and chemical equilibria. Computational chemistry provides powerful tools to model and understand these complex interactions.

Solvent effects extend beyond simple thermodynamic stabilization of reactants, products, and transition states. Studies on other reactions have revealed that even individual solvent molecules can have a profound steric and dynamic influence on the reaction mechanism. nih.gov For instance, in nucleophilic substitution reactions, the classical linear substitution pathway can be altered by the presence of just a few solvent molecules, highlighting that steric hindrance from the solvent can be as crucial as energetic factors. nih.gov

Theoretical models are employed to simulate these effects. Quantum mechanical approaches, such as Density Functional Theory (DFT), can be combined with continuum solvation models (e.g., Polarizable Continuum Model - PCM) to approximate the bulk solvent environment. liverpool.ac.ukscielo.org.mx These calculations allow for the prediction of how global chemical reactivity descriptors change from one solvent to another. For example, parameters like the chemical potential, electronegativity, and electrophilicity index can be calculated for a solute in different solvents, such as ethanol (B145695) or acetone, to predict its reactivity trends. scielo.org.mx

For a more detailed and dynamic picture, hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) and full Molecular Dynamics (MD) simulations are utilized. nih.gov In these methods, the reactant molecule is treated with high-level quantum mechanics, while the surrounding solvent molecules are modeled using classical mechanics. By running simulations over time, it is possible to obtain an ensemble of system configurations that account for the thermal fluctuations of both the solute and the solvent. nih.gov This approach allows for the study of specific solvent-solute interactions, such as hydrogen bonding, and their impact on the reaction energy barrier and dynamics. While specific computational studies on the reaction dynamics of 1-Amino-3-nitroadamantane are not widely published, these established theoretical methods provide the framework for investigating how its reactivity would be modulated in various solvent environments.

In Silico Prediction of Spectroscopic Parameters

Computational methods are instrumental in predicting and interpreting the spectroscopic properties of molecules, providing a bridge between structure and experimental data. For 1-Amino-3-nitroadamantane, theoretical calculations can predict Nuclear Magnetic Resonance (NMR) spectra and vibrational frequencies, aiding in its characterization.

The prediction of NMR chemical shifts using computational methods has become a highly accurate and reliable tool in chemical analysis. Density Functional Theory (DFT) calculations are a primary method for predicting both ¹H and ¹³C NMR chemical shifts with remarkable accuracy. d-nb.info By employing appropriate functionals and basis sets, such as M06-2X/6-311+G(2d,p), it is possible to achieve a mean absolute error (MAE) of less than 0.21 ppm for ¹H shifts and less than 1.2 ppm for ¹³C shifts compared to experimental values in solvents like chloroform. d-nb.info The accuracy of these predictions can be further enhanced by considering the Boltzmann-weighted average of chemical shifts across all significant low-energy conformational isomers of the molecule. d-nb.info

In recent years, machine learning (ML) has emerged as an even more powerful approach. ML models, such as the PROton Shift PREdictor (PROSPRE), are trained on vast databases of experimental NMR spectra. mdpi.com These models can accurately predict ¹H chemical shifts in various solvents, including chloroform, DMSO, methanol, and water, often with an MAE below 0.10 ppm. mdpi.com

Below is an illustrative table of predicted NMR chemical shifts for 1-Amino-3-nitroadamantane, based on the types of results generated by these computational methods.

Table 1: Illustrative Predicted NMR Chemical Shifts for 1-Amino-3-nitroadamantane

This table is a representative example of data that would be generated using the computational methods described. The values are typical for adamantane cage protons and carbons, with adjustments for the electronic effects of the amino and nitro groups.

| Atom Position (Adamantane Cage) | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C1 (-NH₂) | - | ~50.5 |

| C3 (-NO₂) | - | ~88.0 |

| C2, C8, C9 (CH) | ~2.25 | ~43.0 |

| C4, C6, C10 (CH₂) | ~2.10 | ~37.5 |

| C5, C7 (CH) | ~2.40 | ~30.0 |

| -NH₂ | ~1.60 (variable) | - |

| Note: Predictions are typically referenced against a standard (e.g., TMS) and calculated for a specific solvent (e.g., CDCl₃). |

Theoretical calculations are essential for predicting the vibrational spectra (Infrared and Raman) of molecules and for assigning specific absorption bands to the vibrations of functional groups. DFT calculations, commonly using the B3LYP functional with basis sets like 6-31G*, are widely used to compute the harmonic vibrational frequencies of adamantane derivatives. researchgate.netresearchgate.net

These calculations can identify the characteristic stretching and bending frequencies for the key functional groups in 1-Amino-3-nitroadamantane: the amino (-NH₂) and nitro (-NO₂) groups. For example, studies on other nitroadamantanes have shown that the infrared spectra display strong peaks corresponding to the symmetric and asymmetric stretching modes of the nitro group. google.com Theoretical studies on adamantyl nitrates have similarly used DFT to assign vibrational modes. researchgate.net

To improve the accuracy of predictions, especially in a solvent, computational methods can average the results over multiple snapshots taken from a molecular dynamics (MD) trajectory. nih.gov This technique accounts for the influence of the surrounding solvent molecules and thermal motion, leading to calculated spectra that are in better agreement with experimental results. nih.gov

An illustrative table of key calculated vibrational frequencies for 1-Amino-3-nitroadamantane is presented below, based on frequencies identified in computational studies of related compounds. researchgate.netgoogle.com

Table 2: Illustrative Calculated Vibrational Frequencies for 1-Amino-3-nitroadamantane

This table represents typical frequency ranges for the primary functional groups as would be determined by DFT calculations.

| Vibrational Mode | Functional Group | Predicted Frequency (cm⁻¹) |

| Asymmetric Stretch | -NO₂ | ~1540-1550 |

| Symmetric Stretch | -NO₂ | ~1360-1370 |

| N-H Symmetric Stretch | -NH₂ | ~3350-3370 |

| N-H Scissoring | -NH₂ | ~1600-1620 |

| C-N Stretch | C-NO₂ | ~850-870 |

| C-N Stretch | C-NH₂ | ~1030-1050 |

| Note: Calculated frequencies are often scaled by a factor (e.g., ~0.96) to better match experimental values. |

Applications in Chemical Synthesis and Materials Science Research

Role as a Synthetic Intermediate in Organic Chemistry

1-Amino-3-nitroadamantane serves as a crucial intermediate, leveraging its distinct functional groups and rigid scaffold to construct more complex molecular architectures. The amino group can act as a nucleophile or a base, while the nitro group can be reduced or used for its electron-withdrawing properties, allowing for a range of chemical transformations.

Precursor for the Synthesis of Complex Organic Molecules

The dual functionality of 1-Amino-3-nitroadamantane makes it a versatile starting material for molecules with diverse applications. The amino group can readily react to form amides, ureas, and other derivatives, while the nitro group can be transformed into other functionalities, such as an amino group, through reduction.

A significant application is its use as a precursor for isocyanates. For instance, 1-Amino-3-nitroadamantane can be converted into 1-isocyanato-3-nitroadamantane. google.com This transformation is typically achieved by reacting the amino group with phosgene (B1210022) or a phosgene equivalent. google.com The resulting isocyanate is a highly reactive intermediate that can participate in various addition reactions, making it a valuable building block for the synthesis of more complex adamantane (B196018) derivatives, including ureas, carbamates, and other heterocyclic systems.

Building Block in Pharmaceutical Intermediate Synthesis, e.g., Vildagliptin Derivatives

One of the most prominent roles of 1-Amino-3-nitroadamantane is as a key intermediate in the synthesis of Vildagliptin, a potent and selective dipeptidyl peptidase-4 (DPP-4) inhibitor used in the management of type 2 diabetes mellitus. smolecule.com The compound is not directly incorporated into the final drug but serves as a strategic precursor to the essential intermediate, 3-amino-1-adamantanol. smolecule.com

The synthesis pathway involves the transformation of 1-Amino-3-nitroadamantane into this key alcohol intermediate, which is then coupled with another part of the molecule to form Vildagliptin. smolecule.com The adamantane framework's rigidity is crucial for the drug's efficacy, as it provides the necessary steric and electronic properties for effective binding to the DPP-4 enzyme. smolecule.com

| Step | Starting Material | Key Transformation | Product | Significance |

|---|---|---|---|---|

| 1 | Adamantane or Adamantane Hydrochloride | Nitration | Nitroadamantane derivative | Introduction of the nitro functional group. |

| 2 | Nitroadamantane derivative | Amination/Further Functionalization | 1-Amino-3-nitroadamantane | Creation of the key bifunctional intermediate. |

| 3 | 1-Amino-3-nitroadamantane | Reduction of Nitro Group & Hydroxylation | 3-Amino-1-adamantanol | Formation of the crucial alcohol intermediate for final coupling. smolecule.com |

| 4 | 3-Amino-1-adamantanol | Coupling Reaction | Vildagliptin | Final synthesis of the active pharmaceutical ingredient. |

Contributions to Catalysis Research

The unique structural and electronic properties of 1-Amino-3-nitroadamantane have led to its exploration in the field of catalysis, where it can influence reaction outcomes through steric and electronic effects.

Co-catalytic Activity in Transition Metal-Mediated Reactions

1-Amino-3-nitroadamantane has been identified for its potential application as a co-catalyst in reactions mediated by transition metals. americanchemicalsuppliers.com Research indicates that it can exhibit strong synergistic effects, particularly with copper and nickel catalysts involved in C-H functionalization reactions. smolecule.com The bulky adamantane cage provides significant steric hindrance, which can help prevent the deactivation of the primary catalyst through aggregation or dimerization. smolecule.com

Furthermore, its incorporation into catalytic systems has reportedly improved performance in carbonylation reactions. smolecule.com In this context, the compound's bifunctionality is key: the amino group can facilitate the coordination of the substrate to the metal center, while the electron-withdrawing nitro group can provide electronic stabilization to reaction intermediates, potentially leading to enhanced reaction rates and yields. smolecule.com

Design and Synthesis of Ligands for Catalytic Systems

The structure of 1-Amino-3-nitroadamantane makes it a compelling candidate for the design of specialized ligands for catalytic systems. smolecule.com A successful ligand must bind to a metal center and modulate its reactivity to favor a desired chemical transformation. This compound offers multiple coordination sites through its amino and nitro groups for metal binding. smolecule.com

The rigid and bulky adamantane framework is a key feature in this application. It creates a well-defined, sterically demanding pocket around a coordinated metal center. smolecule.com This steric bulk can be instrumental in achieving high selectivity in catalytic reactions by discriminating between different substrates or by controlling the stereochemical outcome of a reaction. smolecule.com Adamantane-based ligands have shown enhanced catalytic activity in sterically challenging cross-coupling reactions where other ligands may not provide sufficient selectivity. smolecule.com

Applications in Novel Material Development

The development of new materials with tailored properties is a constant goal in materials science. The incorporation of rigid, well-defined molecular scaffolds like the adamantane cage into polymers can impart unique characteristics such as enhanced thermal stability, hardness, and specific optical or electronic properties.

While direct polymerization of 1-Amino-3-nitroadamantane is not widely reported, its utility as a synthetic intermediate provides a clear pathway to novel materials. As established, it can be converted to 1-isocyanato-3-nitroadamantane. google.com Isocyanates are a fundamental class of monomers used in the production of polyurethanes and polyureas through reactions with polyols and polyamines, respectively.

The use of an adamantane-based isocyanate monomer like 1-isocyanato-3-nitroadamantane allows for the introduction of the rigid adamantane unit directly into the polymer backbone. This can lead to the creation of novel polymers with properties such as:

High Thermal Stability: The adamantane cage is exceptionally stable and can increase the decomposition temperature of the resulting polymer.

Modified Mechanical Properties: The rigid structure can enhance the hardness and modulus of the material.

Controlled Solubility: The bulky, hydrophobic nature of the adamantane unit can influence the solubility of the polymer in various solvents.

This synthetic connection makes 1-Amino-3-nitroadamantane a valuable precursor for the development of high-performance polymers for specialized applications.

Future Research Directions and Emerging Perspectives

Exploration of Uncharted Synthetic Routes for 1-Amino-3-nitroadamantane

The conventional synthesis of 1-Amino-3-nitroadamantane involves the direct nitration of 1-aminoadamantane (amantadine) or its hydrochloride salt using a mixture of nitric and sulfuric acids. While effective, this method often requires harsh conditions and can lead to the formation of byproducts, including dinitro derivatives. Future research is poised to explore more efficient, safer, and environmentally benign synthetic pathways.

Key areas for future synthetic exploration include:

Flow Chemistry and Microreactor Technology: The nitration of amantadine (B194251) is a highly exothermic reaction. The use of microchannel reactors offers superior heat and mass transfer, allowing for precise control over reaction parameters. This can minimize the formation of byproducts and significantly improve the safety profile of the synthesis, avoiding localized overheating that can lead to nitric acid decomposition. A recent patent has highlighted the potential of this technology to achieve continuous, efficient, and safer industrial production. wipo.int

Catalytic Approaches: The development of catalytic methods for the regioselective nitration of the adamantane (B196018) cage is a significant, albeit challenging, goal. This could involve transition metal catalysis or organocatalysis to direct the nitro group specifically to the C-3 position, offering a more elegant and atom-economical approach compared to the current stoichiometric methods.

| Synthetic Approach | Potential Advantages | Research Focus |

| Microreactor Technology | Enhanced safety, better process control, higher yield, potential for continuous production. | Optimization of reactor design, residence time, and temperature profiles for the nitration of 1-aminoadamantane. |

| Novel Nitrating Agents | Milder reaction conditions, higher selectivity, reduced acid waste. | Screening of various modern nitrating agents for reactivity with the 1-aminoadamantane scaffold. |

| Catalytic Nitration | High regioselectivity, atom economy, potential for asymmetric functionalization. | Design of catalysts that can selectively activate the C-H bond at the C-3 position of the adamantane core. |

Pursuit of Deeper Mechanistic Insights into its Chemical Transformations

A thorough understanding of the reaction mechanisms governing the synthesis and subsequent reactions of 1-Amino-3-nitroadamantane is crucial for process optimization and the development of new applications. The nitration of 1-aminoadamantane, in particular, presents interesting mechanistic questions.

Under the strongly acidic conditions of the reaction, the amino group is protonated, forming an ammonium (B1175870) cation. This electron-withdrawing group deactivates the adamantane cage towards electrophilic attack. However, the reaction still proceeds, selectively installing a nitro group at a distal bridgehead position (C-3). The prevailing hypothesis suggests that the reaction proceeds via the electrophilic attack of a nitronium ion (NO₂⁺) on a C-H sigma bond, leading to a stable carbocation intermediate at the bridgehead position. smolecule.com

Future mechanistic studies could focus on:

Computational Modeling: High-level density functional theory (DFT) calculations can be employed to model the reaction pathway. This can help elucidate the structure of the transition state, calculate activation energies for nitration at different positions (C-3 vs. C-5), and clarify the role of the protonated amino group in directing the regioselectivity. Studies on related adamantyl ketones have shown that complexation between the nitrating agent and existing functional groups can significantly influence the reaction's outcome. researchgate.net

Kinetic Studies: Detailed kinetic analysis of the nitration reaction under various conditions (e.g., varying acid strength, temperature, and reactant concentrations) can provide valuable data to support or refute proposed mechanisms. Isotope labeling studies, such as using deuterated adamantane, could help determine the rate-determining step of the reaction.

Spectroscopic Interrogation: The use of in-situ spectroscopic techniques, such as Raman or NMR spectroscopy, could potentially allow for the direct observation of key intermediates, providing direct evidence for the proposed reaction mechanism.

Potential for Novel Chemical Reactions and Derivatizations

1-Amino-3-nitroadamantane possesses two distinct functional groups—an amine and a nitro group—at electronically different bridgehead positions. This bifunctionality makes it a versatile building block for synthesizing novel and complex adamantane derivatives. While its primary use involves the reduction of the nitro group, a wealth of unexplored chemical transformations could unlock new molecular architectures.

Future research in this area could explore:

Selective Functionalization of the Amino Group: The amino group can serve as a handle for a wide range of reactions, including acylation, alkylation, sulfonylation, and condensation reactions, to build more complex structures while retaining the nitro group for subsequent transformations.

Chemistry of the Nitro Group: Beyond simple reduction, the nitro group can participate in various transformations. For instance, it can be converted into other functional groups like oximes, nitriles, or carbonyls. The development of selective denitration or denitrative coupling reactions could further expand its synthetic utility.

Intramolecular Reactions: The 1,3-disposition of the amino and nitro groups could enable intramolecular cyclization reactions under specific conditions, leading to novel polycyclic cage compounds with unique three-dimensional structures.

Synthesis of Unnatural Amino Acids: The rigid adamantane scaffold is an attractive core for the design of unnatural amino acids for use in drug discovery. researchgate.net 1-Amino-3-nitroadamantane could serve as a precursor to novel diaminoadamantane carboxylic acids or other constrained amino acid derivatives.

| Functional Group | Potential Reactions | Resulting Structures |

| Amino Group (-NH₂) ** | Acylation, Alkylation, Reductive Amination, Urea/Thioureau Formation | Amides, Secondary/Tertiary Amines, Substituted Ureas |

| Nitro Group (-NO₂) ** | Reduction, Nef Reaction, Conversion to Nitrile, Denitrative Coupling | Amines, Ketones, Nitriles, Bi-adamantanes |

| Bifunctional Reactivity | Intramolecular Cyclization, Polymerization | Novel Cage Compounds, Adamantane-based Polymers |

Emerging Applications in Interdisciplinary Scientific Fields

While its role in Vildagliptin synthesis is significant, the unique properties of 1-Amino-3-nitroadamantane suggest its potential for applications far beyond being a pharmaceutical intermediate. smolecule.comveeprho.com The combination of a rigid, lipophilic cage with polar functional groups opens doors to several interdisciplinary fields.

Supramolecular Chemistry and Host-Guest Systems: The adamantane group is a classic guest moiety in supramolecular chemistry, known for its strong binding affinity with host molecules like cyclodextrins and cucurbiturils. nih.govmdpi.com The amino and nitro groups of 1-Amino-3-nitroadamantane provide sites for further modification, allowing it to be incorporated as a robust anchoring group in drug delivery systems, molecular sensors, or self-assembling materials. doi.org

Materials Science: Diaminoadamantanes, accessible from 1-Amino-3-nitroadamantane, are valuable monomers for the synthesis of high-performance polymers like polyimides and polyamides. These polymers can exhibit exceptional thermal stability, mechanical strength, and desirable optical properties due to the rigid adamantane unit in the polymer backbone.

Bioorthogonal Chemistry: Bioorthogonal reactions are chemical reactions that can occur inside living systems without interfering with native biochemical processes. wikipedia.orgnih.gov Certain functional groups, including nitroalkanes, have been explored in this context. Future research could investigate whether the nitro group on the adamantane scaffold can participate in bioorthogonal ligation reactions, potentially enabling its use as a chemical reporter for labeling biomolecules in living cells. nih.govresearchgate.net

Drug Discovery: Beyond its role as an intermediate, the 1-amino-3-nitro functionalization pattern may itself possess biological activity. Adamantane derivatives are known to exhibit a wide range of pharmacological effects, including antiviral and neuroprotective properties. researchgate.net The compound could be screened as a lead for developing new therapeutics, particularly in areas like neurology, where the lipophilic adamantane cage can facilitate crossing the blood-brain barrier. smolecule.com

The exploration of these future research directions will undoubtedly unlock the full potential of 1-Amino-3-nitroadamantane, transforming it from a well-known intermediate into a versatile platform for innovation across the chemical and biomedical sciences.

Q & A

Basic: What synthetic methodologies are recommended for preparing 1-Amino-3-nitroadamantane with high purity?

Methodological Answer:

Synthesis typically involves nitration and amination of adamantane derivatives. Key steps include:

- Nitration : Use mixed acid (HNO₃/H₂SO₄) under controlled temperatures (0–5°C) to avoid over-nitration. Monitor reaction progress via TLC or HPLC .

- Amination : Introduce the amino group via catalytic hydrogenation (e.g., H₂/Pd-C) or nucleophilic substitution, ensuring inert conditions to prevent oxidation .

- Purification : Employ recrystallization (e.g., ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent) to achieve >95% purity. Validate purity via NMR (¹H/¹³C) and mass spectrometry .

Advanced: How can researchers assess the risk of nitrosamine formation during synthesis or storage of 1-Amino-3-nitroadamantane?

Methodological Answer:

Nitrosamine risk assessment requires:

Structural Analysis : Compare the compound’s amine group to literature examples prone to nitrosation. Adamantane’s rigid structure may sterically hinder nitrosamine formation, but secondary amines are higher risk .

Reaction Condition Screening : Expose the compound to nitrosating agents (e.g., NaNO₂ under acidic conditions) and analyze products using LC-MS/MS. Quantify nitrosamine levels against validated thresholds (e.g., ICH M7 guidelines) .

Stability Studies : Store samples under accelerated conditions (40°C/75% RH) for 6 months. Monitor degradation via HPLC-UV and GC-MS to detect nitroso derivatives .

Basic: What spectroscopic and chromatographic techniques are optimal for characterizing 1-Amino-3-nitroadamantane?

Methodological Answer:

- NMR Spectroscopy : Use ¹H NMR (CDCl₃ or DMSO-d₆) to confirm adamantane backbone protons (δ 1.5–2.5 ppm) and amino/nitro group integration. ¹³C NMR identifies quaternary carbons (δ 30–40 ppm) and nitro-substituted carbons (δ 80–90 ppm) .

- Mass Spectrometry : High-resolution ESI-MS or EI-MS for molecular ion ([M+H]⁺) and fragmentation patterns matching predicted structures .

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity. Compare retention times to standards .

Advanced: How can contradictions in reported reactivity of 1-Amino-3-nitroadamantane with other adamantane derivatives be resolved?

Methodological Answer:

Contradictions often arise from varying reaction conditions or analytical methods. Resolve via:

Reproducibility Trials : Replicate conflicting studies under standardized conditions (solvent, temperature, catalyst).

Kinetic Studies : Use in situ FTIR or Raman spectroscopy to track reaction intermediates and identify divergent pathways .

Computational Modeling : Perform DFT calculations (e.g., Gaussian) to compare activation energies of proposed mechanisms. Validate with experimental Arrhenius plots .

Meta-Analysis : Systematically review literature (e.g., PubMed, SciFinder) to identify methodological outliers or unaccounted variables (e.g., trace metal impurities) .

Basic: What safety protocols should be followed when handling 1-Amino-3-nitroadamantane in the lab?

Methodological Answer:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood for weighing and reactions .

- Spill Management : Neutralize spills with absorbent materials (e.g., vermiculite) and dispose as hazardous waste. Avoid water to prevent dispersion .

- Storage : Store in amber vials at -20°C under nitrogen to prevent degradation. Label containers with hazard symbols (e.g., irritant, flammable) .

Advanced: What computational approaches predict the pharmacokinetic properties of 1-Amino-3-nitroadamantane?

Methodological Answer:

- ADMET Prediction : Use tools like SwissADME or ADMETLab to estimate solubility (LogP), bioavailability (Lipinski’s rule of 5), and blood-brain barrier penetration .

- Molecular Docking : Simulate binding to target proteins (e.g., NMDA receptors) using AutoDock Vina. Compare binding affinities to memantine derivatives .

- MD Simulations : Run GROMACS simulations to assess stability in biological membranes and metabolite formation over 100-ns trajectories .

Basic: How can researchers validate the stability of 1-Amino-3-nitroadamantane under varying pH conditions?

Methodological Answer:

Buffer Preparation : Dissolve the compound in buffers (pH 1–13) and incubate at 37°C.

Kinetic Monitoring : Withdraw aliquots at intervals (0, 1, 7 days) and analyze via HPLC to quantify degradation products .

Degradation Pathways : Identify hydrolysis or oxidation products using LC-QTOF-MS. Compare fragmentation patterns to known metabolites .

Advanced: What strategies mitigate batch-to-batch variability in 1-Amino-3-nitroadamantane synthesis?

Methodological Answer:

- Process Analytical Technology (PAT) : Implement inline FTIR or Raman probes to monitor reaction progress in real time .

- Design of Experiments (DoE) : Use factorial designs (e.g., Taguchi) to optimize temperature, catalyst loading, and stoichiometry .

- Quality Control : Establish acceptance criteria (e.g., ≥98% purity, <0.1% nitroso impurities) and enforce via QC checkpoints .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.